Tert-butyl 3-formylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-formylazetidine-1-carboxylate is an organic compound with the molecular formula C9H15NO3. It is a white to light yellow solid with high reactivity and selectivity, making it a valuable intermediate in organic synthesis . This compound is particularly useful in the preparation of various functionalized molecules, especially in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-formylazetidine-1-carboxylate can be synthesized through the reaction of azetidine-1-carboxylate with formyl chloride . The reaction typically involves the use of an inert atmosphere and low temperatures to ensure high yield and purity . The compound is often purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and yield . The compound is then packaged and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
Oxidation: Tert-butyl 3-carboxylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxyazetidine-1-carboxylate.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-formylazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-formylazetidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The formyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-azetidine-3-carboxaldehyde
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-formylazetidine-1-carboxylate is unique due to its high reactivity and selectivity, which makes it an excellent intermediate for the synthesis of various functionalized molecules . Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-formylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQOZRRUGOADSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443973 | |
Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177947-96-5 | |
Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-formylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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